

4-Octyloxybenzaldehyde (CAS: 2568-60-7): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4-Octyloxybenzaldehyde

Cat. No.: B1347021

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed characterization of **4-Octyloxybenzaldehyde** (CAS No. 2568-60-7), an aromatic aldehyde of interest in materials science and as an intermediate in organic synthesis, including for potential pharmaceutical applications. The document outlines the compound's physicochemical properties, spectroscopic data, synthesis protocols, and safety information, tailored for a scientific audience.

Core Compound Identification and Properties

4-Octyloxybenzaldehyde, also known as p-Octyloxybenzaldehyde, is an organic compound with the molecular formula $C_{15}H_{22}O_2$. Its structure consists of a benzaldehyde core with an octyloxy group substituent at the para position. This substitution imparts specific chemical characteristics relevant for its application in various fields.

Physicochemical and Spectroscopic Data

The properties of **4-Octyloxybenzaldehyde** have been determined through various analytical methods. The data presented below is a summary from multiple sources, providing a comprehensive overview for experimental design and characterization.

Table 1: Physicochemical Properties of **4-Octyloxybenzaldehyde**

Property	Value	Source
CAS Number	24083-13-4	
Molecular Formula	C15H22O2	
Molecular Weight	234.33 g/mol	
IUPAC Name	4-(octyloxy)benzaldehyde	
Synonyms	p-Octyloxybenzaldehyde, 4-n-Octyloxybenzaldehyde	
Appearance	Light yellow liquid or beige solid	
Physical State	Liquid or Solid	
Boiling Point	140 - 142 °C @ 0.1 mmHg; 197 - 199 °C @ 11 mmHg	
Melting Point	70 - 74 °C (for solid form)	
Specific Gravity	0.980 g/cm ³	
Vapor Density	8.08	
Solubility	Insoluble in water (7.0E-3 g/L at 25 °C, calculated)	
InChI Key	KVOWZHASDIKNFK-UHFFFAOYSA-N	
Canonical SMILES	CCCCCCCCOC1=CC=C(C=C1)C=O	

Table 2: Spectroscopic Data for **4-Octyloxybenzaldehyde**

Spectrum Type	Key Peaks / Signals (Observed)
¹ H NMR	Signals corresponding to the aldehydic proton, aromatic protons, the -O-CH ₂ - methylene protons, the aliphatic chain protons, and the terminal methyl group.
IR Spectroscopy	Characteristic absorption bands for C=O stretching of the aldehyde, C-H stretching of the aromatic ring and aliphatic chain, and C-O-C stretching of the ether linkage.
Mass Spectrometry	Molecular ion peak corresponding to the molecular weight, along with fragmentation patterns typical for an alkoxybenzaldehyde structure.

Synthesis of 4-Octyloxybenzaldehyde

The most common and efficient method for synthesizing **4-Octyloxybenzaldehyde** is through a Williamson ether synthesis. This involves the O-alkylation of p-hydroxybenzaldehyde with an octyl halide.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of **4-Octyloxybenzaldehyde** from 4-hydroxybenzaldehyde and 1-bromooctane.

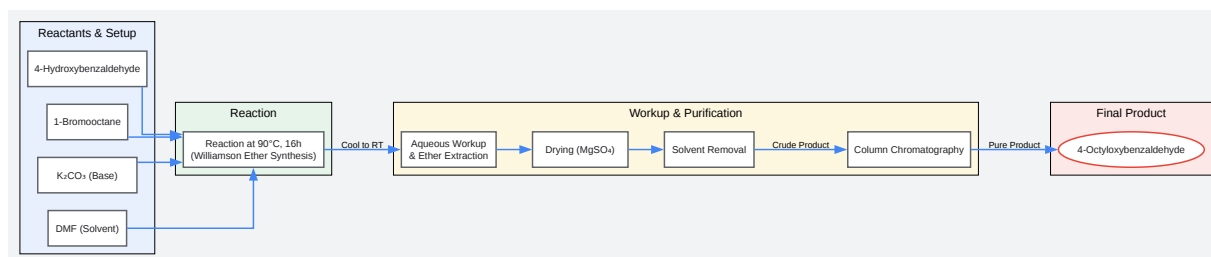
Materials:

- 4-hydroxybenzaldehyde
- 1-bromooctane
- Potassium carbonate (K₂CO₃), anhydrous
- Potassium iodide (KI), catalytic amount
- Dimethylformamide (DMF), anhydrous

- Diethyl ether
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Deionized water

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 4-hydroxybenzaldehyde (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and a catalytic amount of potassium iodide.
- Add anhydrous dimethylformamide (DMF) to the flask to dissolve the reactants.
- Add 1-bromooctane (1.1 equivalents) to the reaction mixture.
- Heat the mixture to 90 °C and stir for 16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into a separatory funnel containing deionized water and extract with diethyl ether (3 x volume of aqueous layer).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The resulting crude product can be purified by column chromatography on silica gel to yield pure **4-Octyloxybenzaldehyde**. An 82% yield has been reported for this method.

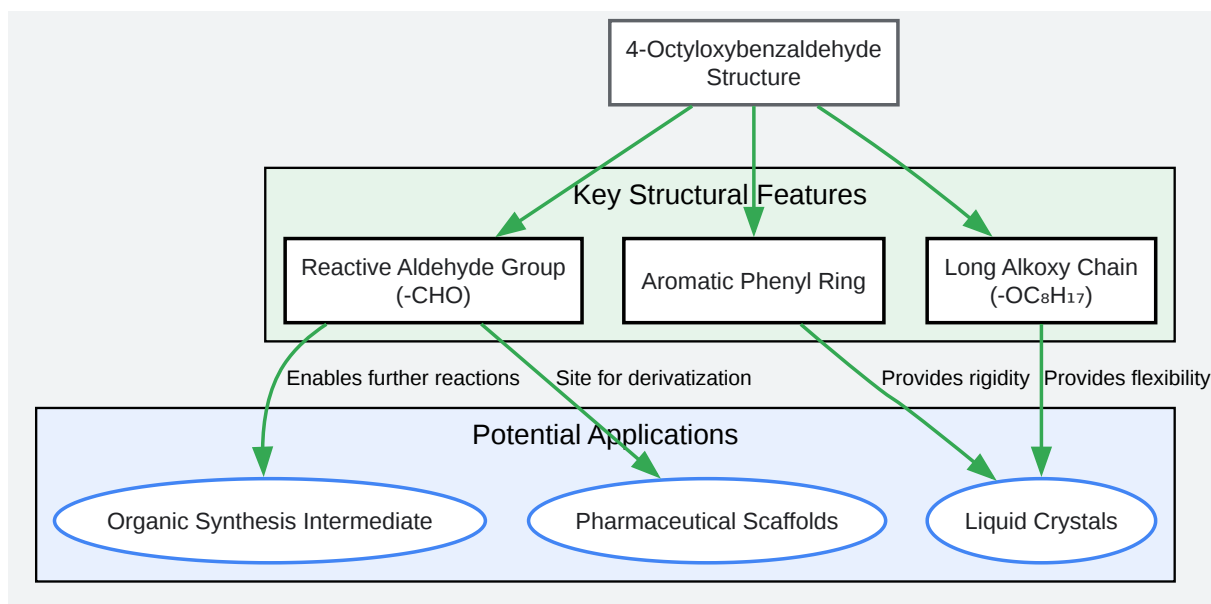


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Caption: Experimental workflow for the synthesis of **4-Octyloxybenzaldehyde**.

Structure-Application Relationship

The molecular structure of **4-Octyloxybenzaldehyde**, featuring a polar aldehyde head, a rigid phenyl ring, and a flexible nonpolar octyloxy tail, gives rise to its potential applications.



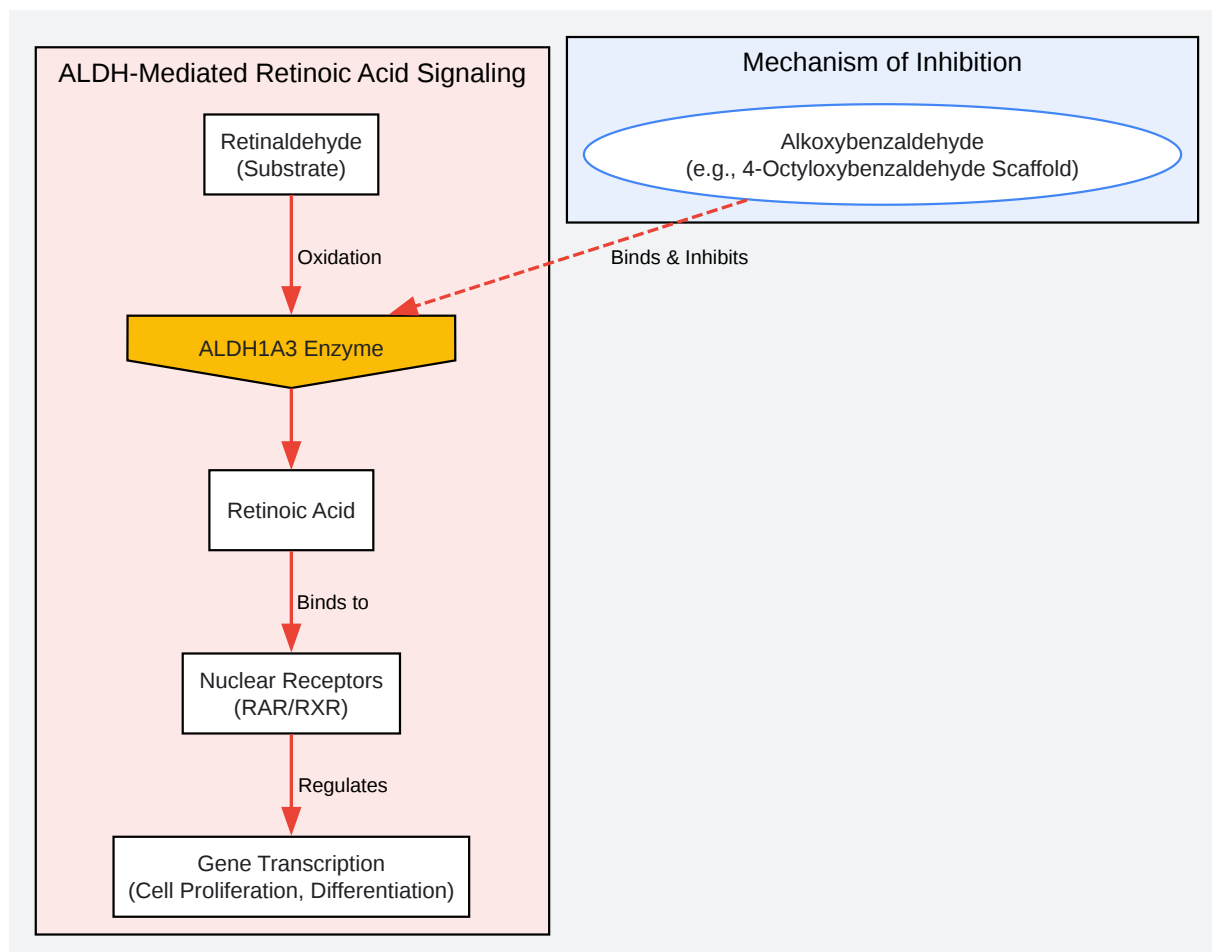
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Caption: Relationship between molecular structure and potential applications.

Role in Drug Discovery: Aldehyde Dehydrogenase Inhibition

While **4-Octyloxybenzaldehyde** itself is not a drug, its core structure is relevant to drug development. Benzaldehyde derivatives are known to interact with various biological targets. Notably, compounds with a benzyloxybenzaldehyde scaffold have been identified as potent and selective inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3). ALDH enzymes, particularly isoforms like ALDH1A3, are overexpressed in certain cancers and contribute to therapy resistance.

Inhibiting ALDH1A3 can disrupt cancer cell metabolism and signaling pathways, making it a promising target for novel cancer therapies. The general mechanism involves the inhibitor molecule binding to the active site of the enzyme, preventing the oxidation of its natural aldehyde substrates.



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Caption: Proposed inhibition of the ALDH1A3 signaling pathway by an alkoxybenzaldehyde scaffold.

Safety and Handling

4-Octyloxybenzaldehyde is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

Precautionary Measures:

- Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
- Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.
- First Aid:
 - In case of inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.
 - In case of skin contact: Wash with plenty of soap and water.
 - In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is crucial to consult the full Safety Data Sheet (SDS) before handling this chemical.

Conclusion

4-Octyloxybenzaldehyde (CAS 2568-60-7) is a versatile chemical intermediate with well-defined properties and established synthesis routes. Its unique molecular structure makes it a candidate for applications in material science, particularly liquid crystals. Furthermore, its benzaldehyde core serves as a valuable scaffold in medicinal chemistry, with related structures showing promise as inhibitors of key enzymes like ALDH1A3, highlighting its potential relevance in the development of novel therapeutics. Proper safety protocols must be strictly followed when handling this compound.

- To cite this document: BenchChem. [4-Octyloxybenzaldehyde (CAS: 2568-60-7): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1347021#4-octyloxybenzaldehyde-cas-number-2568-60-7-characterization\]](https://www.benchchem.com/product/b1347021#4-octyloxybenzaldehyde-cas-number-2568-60-7-characterization)

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